molecular formula C11H17N3 B1395869 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine CAS No. 910411-78-8

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine

Cat. No. B1395869
M. Wt: 191.27 g/mol
InChI Key: NAGOVOOPNKWHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is a chemical compound with a molecular weight of 177.25 . It is also known as “(2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine” and has a CAS Number of 859850-79-6 .


Molecular Structure Analysis

The molecular structure of “2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is characterized by a pyrrolidine ring attached to a pyridine ring via an ethanamine linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is a liquid at room temperature . It has a molecular weight of 177.25 .

Scientific Research Applications

DNA Interaction and Cytotoxic Studies

Copper(II) complexes with tridentate ligands, including derivatives similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine, exhibit strong DNA binding and demonstrate nuclease activity. These complexes show potential in DNA cleavage and have low toxicity in cancer cell lines, with IC50 values ranging between 37 and 156 μM, indicating their potential in medical applications (Kumar et al., 2012).

Catalytic Applications in Organometallic Chemistry

(imino)Pyridine ligands bearing pendant arms similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine have been synthesized and reacted with palladium complexes. These complexes exhibit high catalytic activities in selective ethylene dimerization, showcasing their importance in industrial and chemical applications (Nyamato et al., 2015).

Corrosion Inhibition on Mild Steel

Cadmium(II) Schiff base complexes, including ligands related to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine, have been shown to have significant corrosion inhibition properties on mild steel. This finding bridges the gap between coordination chemistry and materials engineering, suggesting applications in protecting industrial materials (Das et al., 2017).

Ethylene Oligomerization Studies

Nickel(II) complexes chelated by (amino)pyridine ligands similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine have shown promising results in ethylene oligomerization studies. These complexes can catalyze the production of ethylene dimers, trimers, and tetramers, which are essential in polymer production (Nyamato et al., 2016).

Anticancer Activity in Piperazine-2,6-dione Derivatives

Compounds synthesized from amines including 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine have shown good anticancer activity. These derivatives, upon screening, exhibited significant inhibition of various cancer cell types, suggesting potential applications in pharmaceutical research (Kumar et al., 2013).

properties

IUPAC Name

2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-6-5-10-3-4-11(13-9-10)14-7-1-2-8-14/h3-4,9H,1-2,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGOVOOPNKWHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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